molecular formula C12H14ClNO3 B13758582 Carbamic acid, acetylmethyl-, 2-chloro-4,5-dimethylphenyl ester CAS No. 2313-93-1

Carbamic acid, acetylmethyl-, 2-chloro-4,5-dimethylphenyl ester

Cat. No.: B13758582
CAS No.: 2313-93-1
M. Wt: 255.70 g/mol
InChI Key: MJCKKOWJBTWJKL-UHFFFAOYSA-N
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Description

(2-chloro-4,5-dimethylphenyl) N-(2-oxopropyl)carbamate is a chemical compound with the molecular formula C12H14ClNO3 and a molecular weight of 255.697 g/mol. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloro-4,5-dimethylphenyl) N-(2-oxopropyl)carbamate typically involves the reaction of 2-chloro-4,5-dimethylphenol with an appropriate carbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. The production is carried out in cleanroom environments to meet stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

(2-chloro-4,5-dimethylphenyl) N-(2-oxopropyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

(2-chloro-4,5-dimethylphenyl) N-(2-oxopropyl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-chloro-4,5-dimethylphenyl) N-(2-oxopropyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4,5-dimethylphenol
  • 2-chloro-4,5-xylenol
  • 3,4-dimethyl-6-chlorophenol
  • 6-chloro-3,4-xylenol

Uniqueness

(2-chloro-4,5-dimethylphenyl) N-(2-oxopropyl)carbamate is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to similar compounds.

Properties

CAS No.

2313-93-1

Molecular Formula

C12H14ClNO3

Molecular Weight

255.70 g/mol

IUPAC Name

(2-chloro-4,5-dimethylphenyl) N-(2-oxopropyl)carbamate

InChI

InChI=1S/C12H14ClNO3/c1-7-4-10(13)11(5-8(7)2)17-12(16)14-6-9(3)15/h4-5H,6H2,1-3H3,(H,14,16)

InChI Key

MJCKKOWJBTWJKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)Cl)OC(=O)NCC(=O)C

Origin of Product

United States

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